Cas no 1805682-47-6 (3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride)

3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive hydrazinyl and benzyl chloride functional groups. The trifluoromethylthio moiety enhances its utility in the preparation of biologically active compounds, agrochemicals, and pharmaceuticals due to its electron-withdrawing properties and metabolic stability. This compound is particularly useful in nucleophilic substitution reactions, where the benzyl chloride group facilitates further derivatization. Its well-defined reactivity profile makes it a preferred choice for constructing complex molecular architectures. High purity and stability under controlled conditions ensure reliable performance in synthetic applications. Suitable for research and industrial use, it offers a balance of reactivity and selectivity for advanced chemical transformations.
3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride structure
1805682-47-6 structure
Product Name:3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride
CAS No:1805682-47-6
MF:C8H8ClF3N2S
MW:256.675729751587
CID:4981663
Update Time:2025-06-19

3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride
    • Inchi: 1S/C8H8ClF3N2S/c9-4-5-1-6(14-13)3-7(2-5)15-8(10,11)12/h1-3,14H,4,13H2
    • InChI Key: LQGYYBXTXKNKEZ-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C=C(C=1)NN)SC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 203
  • XLogP3: 3.3
  • Topological Polar Surface Area: 63.4

3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013010813-1g
3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride
1805682-47-6 97%
1g
1,504.90 USD 2021-06-25

Additional information on 3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride

Introduction to 3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride (CAS No. 1805682-47-6)

3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride (CAS No. 1805682-47-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, including a hydrazinyl substituent and a trifluoromethylthio group on a benzyl chloride backbone, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The hydrazinyl moiety in the molecular structure of this compound introduces reactivity that is highly useful in medicinal chemistry. Hydrazine derivatives are well-known for their ability to participate in condensation reactions, forming hydrazones and imines, which are crucial scaffolds in drug design. The presence of the trifluoromethylthio group adds another layer of functionality, enhancing the lipophilicity and metabolic stability of the resulting compounds. This combination makes 3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride a versatile building block for developing novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a critical role in numerous disease pathways. The structural features of 3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride make it an attractive candidate for designing PPI modulators. Specifically, the hydrazinyl group can serve as a hydrogen bond acceptor or donor, while the trifluoromethylthio moiety can interact with hydrophobic pockets in protein targets. Such interactions are essential for achieving high binding affinity and selectivity.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently dysregulated in cancer and inflammatory diseases. The ability to modulate kinase activity through small-molecule inhibitors has been a major focus of drug discovery efforts. The reactivity introduced by the hydrazinyl group allows for the formation of covalent bonds with cysteine residues in kinase active sites, leading to potent inhibition. Furthermore, the electron-withdrawing effect of the trifluoromethylthio group can enhance the binding affinity by stabilizing transition states.

Recent studies have also explored the use of 3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride in the development of antiviral agents. Viruses often rely on host cell machinery for replication, making host-targeted inhibitors an attractive strategy. The compound’s ability to form stable adducts with nucleophilic residues in viral proteins suggests its potential as a lead compound for antiviral drug development. Additionally, its structural flexibility allows for modifications that can optimize pharmacokinetic properties, such as solubility and bioavailability.

The synthesis of 3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride involves multi-step organic transformations that highlight its synthetic utility. The introduction of the hydrazinyl group typically requires nucleophilic substitution reactions on an appropriate precursor, while the attachment of the trifluoromethylthio group can be achieved through metal-catalyzed cross-coupling reactions or direct fluorination techniques. These synthetic strategies not only demonstrate the versatility of this compound but also provide insights into scalable methods for producing related derivatives.

In conclusion, 3-Hydrazinyl-5-(trifluoromethylthio)benzyl chloride (CAS No. 1805682-47-6) is a multifunctional intermediate with significant potential in pharmaceutical research. Its unique structural features enable its use in designing inhibitors targeting various disease-related pathways, including protein-protein interactions and kinases. The growing body of research on this compound underscores its importance as a tool for developing novel therapeutic agents and highlights its role in advancing drug discovery efforts.

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